Paracetamol glucuronide potassium salt

Catalog No.
S15361420
CAS No.
M.F
C14H16KNO8
M. Wt
365.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paracetamol glucuronide potassium salt

Product Name

Paracetamol glucuronide potassium salt

IUPAC Name

potassium;(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate

Molecular Formula

C14H16KNO8

Molecular Weight

365.38 g/mol

InChI

InChI=1S/C14H17NO8.K/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1

InChI Key

APJWUHXDNCBXPX-CYRSAHDMSA-M

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+]

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+]

Paracetamol glucuronide potassium salt is a chemical compound formed through the conjugation of paracetamol (acetaminophen) with glucuronic acid, resulting in a salt form that includes potassium. This compound is primarily recognized as a metabolite of paracetamol, which is widely used as an analgesic and antipyretic medication. The potassium salt form enhances its solubility and stability, making it suitable for various applications in pharmaceuticals and biochemical research.

The molecular formula for paracetamol glucuronide potassium salt is C13H17N1O7KC_{13}H_{17}N_{1}O_{7}K, with a molar mass of approximately 365.38 g/mol. It appears as a white solid and has a melting range of 187-193 °C, indicating its thermal stability under standard conditions .

, primarily related to its role as a metabolite. The primary reaction involves the formation of glucuronides through the action of UDP-glucuronosyltransferases on paracetamol. This process typically occurs in the liver and leads to the conjugation of paracetamol with glucuronic acid, facilitating its excretion from the body.

The reaction can be summarized as follows:

Paracetamol+UDP glucuronic acidUGTsParacetamol glucuronide+UDP\text{Paracetamol}+\text{UDP glucuronic acid}\xrightarrow{\text{UGTs}}\text{Paracetamol glucuronide}+\text{UDP}

In aqueous solutions, paracetamol glucuronide potassium salt can dissociate, releasing potassium ions, which may influence its biological activity and solubility.

Paracetamol glucuronide potassium salt exhibits biological activity primarily through its role as a metabolite of paracetamol. It is considered less pharmacologically active compared to its parent compound but plays a crucial role in detoxifying paracetamol. The conversion to glucuronide facilitates the elimination of paracetamol from the body, thus preventing potential toxicity associated with high concentrations of the parent drug.

Studies have shown that paracetamol glucuronide accounts for a significant portion of paracetamol metabolites excreted in urine, indicating its importance in drug metabolism .

The synthesis of paracetamol glucuronide potassium salt can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing UDP-glucuronosyltransferases to catalyze the reaction between paracetamol and UDP-glucuronic acid.
  • Chemical Synthesis: Reacting paracetamol with glucuronic acid derivatives under alkaline conditions to yield the glucuronide form.
  • Isolation from Biological Samples: Extracting from urine samples of subjects administered with paracetamol, followed by purification techniques like thin-layer chromatography .

These methods ensure high purity and yield of the desired compound.

Paracetamol glucuronide potassium salt is utilized in various applications:

  • Pharmaceutical Research: As a reference standard for analytical methods such as high-performance liquid chromatography.
  • Toxicology Studies: To assess the metabolic pathways of paracetamol and evaluate potential toxicity.
  • Biochemical Analysis: In studies examining drug metabolism and pharmacokinetics.

Its role as a major metabolite highlights its significance in understanding drug interactions and metabolic processes.

Interaction studies involving paracetamol glucuronide potassium salt focus on its metabolic pathways and potential interactions with other drugs. Research indicates that certain medications may affect the activity of UDP-glucuronosyltransferases, thereby influencing the formation and elimination of paracetamol glucuronide. For instance:

  • Inhibitors: Some drugs may inhibit the enzymatic activity leading to reduced formation of glucuronides, potentially increasing the risk of toxicity from paracetamol.
  • Inducers: Conversely, certain substances may enhance enzymatic activity, resulting in increased clearance of paracetamol via enhanced production of glucuronides.

Such interactions are critical for understanding safe dosing regimens and minimizing adverse effects associated with polypharmacy.

Paracetamol glucuronide potassium salt shares similarities with other compounds derived from paracetamol metabolism. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBiological ActivityUnique Characteristics
ParacetamolParent DrugAnalgesic and antipyreticDirectly provides pain relief
Paracetamol sulfateSulfate ConjugateLess active than parentMajor metabolite alongside glucuronide
Paracetamol cysteine conjugateCysteine ConjugateDetoxification pathwayForms via different metabolic route
Paracetamol phenyl sulfateSulfate ConjugateLess active than parentAlternative metabolic pathway

Paracetamol glucuronide potassium salt stands out due to its role in detoxification while being less pharmacologically active than its parent compound. Its unique synthesis pathway through enzymatic action differentiates it from other metabolites.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

365.05129795 g/mol

Monoisotopic Mass

365.05129795 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-11-2024

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